Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

4-(3,5-Dimethylphenyl)benzonitrile structure
935552-89-9 structure
Nom du produit:4-(3,5-Dimethylphenyl)benzonitrile
Numéro CAS:935552-89-9
Le MF:C15H13N
Mégawatts:207.270423650742
MDL:MFCD21609633
CID:1980636
PubChem ID:25107604

4-(3,5-Dimethylphenyl)benzonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 3',5'-Dimethyl-4-biphenylcarbonitrile
    • 4-(3,5-DiMethylphenyl)benzonitrile
    • 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)
    • 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE
    • MFCD21609633
    • W19396
    • 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
    • AS-61951
    • SCHEMBL23873781
    • CS-0196079
    • DB-357399
    • AKOS023108395
    • 935552-89-9
    • DTXSID80648722
    • 4-(3,5-Dimethylphenyl)benzonitrile
    • MDL: MFCD21609633
    • Piscine à noyau: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
    • La clé Inchi: XRXGVDHXCUMXEW-UHFFFAOYSA-N
    • Sourire: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

Propriétés calculées

  • Qualité précise: 207.104799419g/mol
  • Masse isotopique unique: 207.104799419g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 1
  • Complexité: 256
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4
  • Surface topologique des pôles: 23.8Ų

4-(3,5-Dimethylphenyl)benzonitrile PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D480033-1g
4-(3,5-Dimethylphenyl)benzonitrile
935552-89-9
1g
$207.00 2023-05-18
abcr
AB310701-1 g
4-(3,5-Dimethylphenyl)benzonitrile; 98%
935552-89-9
1g
€231.60 2022-06-11
eNovation Chemicals LLC
K13931-10g
4-(3,5-DiMethylphenyl)benzonitrile
935552-89-9 97%
10g
$1200 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266749-250mg
3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile
935552-89-9 97%
250mg
¥473.00 2024-04-24
Ambeed
A918120-250mg
4-(3,5-Dimethylphenyl)benzonitrile
935552-89-9 97%
250mg
$56.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS8044-100mg
[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl-
935552-89-9 95%
100mg
¥187.0 2024-04-16
Ambeed
A918120-100mg
4-(3,5-Dimethylphenyl)benzonitrile
935552-89-9 97%
100mg
$28.0 2024-04-16
1PlusChem
1P00II4P-500mg
4-(3,5-Dimethylphenyl)benzonitrile
935552-89-9 95%
500mg
$80.00 2024-04-20
Ambeed
A918120-5g
4-(3,5-Dimethylphenyl)benzonitrile
935552-89-9 97%
5g
$220.0 2024-04-16
1PlusChem
1P00II4P-250mg
4-(3,5-DIMETHYLPHENYL)BENZONITRILE
935552-89-9 98%
250mg
$53.00 2025-03-01

4-(3,5-Dimethylphenyl)benzonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Triphenylphosphine ,  Cupric nitrate ,  Carbon ,  Nickel nitrate Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ;  5 min, rt
1.3 Reagents: Lithium hydroxide ,  Potassium fluoride Solvents: 1,4-Dioxane ;  60 min, 200 °C
Référence
Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings
Lipshutz, Bruce H.; Nihan, Danielle M.; Vinogradova, Ekaterina; Taft, Benjamin R.; Boskovic, Zarko V., Organic Letters, 2008, 10(19), 4279-4282

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  20 min, 60 °C; 60 °C → -20 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
Référence
Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents
Martin, Ruben; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  2 h, 80 °C
Référence
Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O
Li, Xin-min; Chen, Zheng-jun; Hu, Qing-hong; Zhang, Yu-ting; Wang, Zheng-qin; et al, Huaxue Shiji, 2018, 40(12), 1205-1211

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
Référence
Method for synthesizing biphenyl compound using phenol as raw material
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  Silica ,  1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  60 min, 80 - 90 °C
Référence
Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water
Ghosh, Sudip; Dey, Raju; Ahammed, Sabir; Ranu, Brindaban C., Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

Méthode de production 6

Conditions de réaction
Référence
Synthesis of biaryls
Black, D. A.; Fagnou, K., Science of Synthesis, 2010, 45, 547-626

Méthode de production 7

Conditions de réaction
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  6 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ;  3 h, 80 °C
Référence
A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences
Harrisson, Peter; Morris, James; Steel, Patrick G.; Marder, Todd B., Synlett, 2009, (1), 147-150

Méthode de production 8

Conditions de réaction
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ;  3 h, rt → 120 °C
Référence
The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides.
Kim, Daeun; Choi, Geunho; Kim, Weonjeong; Kim, Dongwook; Kang, Youn K.; et al, Chemical Science, 2021, 12(1), 363-373

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ;  1 h, 100 °C
Référence
Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls
Li, Xinmin; Teng, Yong; Feng, Fangfang; Hu, Qinghong; Yuan, Zeli, ChemistrySelect, 2018, 3(21), 6022-6027

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

4-(3,5-Dimethylphenyl)benzonitrile Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile
A1193380
Pureté:99%/99%
Quantité:5g/10g
Prix ($):198.0/337.0